(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride
Overview
Description
“®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride” is a synthetic compound that has been used in a variety of scientific research applications . It is characterized by polar columns and aqueous-organic mobile phases rich in organic solvents, enhancing ionization for mass spectrometry.
Molecular Structure Analysis
The molecular formula of this compound is C16H19ClN2O3 . The InChI code is InChI=1S/C16H18N2O3.ClH/c19-16 (14-4-2-1-3-5-14)12-17-11-10-13-6-8-15 (9-7-13)18 (20)21;/h1-9,16-17,19H,10-12H2;1H/t16-;/m0./s1 . The molecular weight is 322.78 g/mol .
Physical And Chemical Properties Analysis
This compound is characterized by its polar nature. The solid obtained was dried till to get constant weight to yield 70 gms of ®-1-Phenyl-2- [ [2- (4- nitrophenyl)ethyl] aminojethanol hydrochloride of formula (2) as crystalline solid .
Scientific Research Applications
Radiosynthesis in Herbicide and Safener Studies
- Application : Radiosynthesis techniques involving similar compounds have been utilized in the study of herbicides and safeners, such as the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 (Latli & Casida, 1995).
Synthesis in Opioid Agonists Research
- Application : The synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, with structural similarities to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, has been explored for their potential as opioid kappa agonists (Barlow et al., 1991).
Anticancer Drug Development
- Application : Compounds structurally related to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride have been synthesized and evaluated for their anticancer properties through in silico modeling studies (Sharma et al., 2018).
Novel Synthesis Methods
- Application : Novel methods have been developed for the synthesis of compounds related to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, demonstrating the interest in such compounds for various applications (Ворона et al., 2013).
Comparative Metabolism in Herbicide Research
- Application : Research into the metabolism of chloroacetamide herbicides, similar in structure to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, has been conducted to understand their effect in human and rat liver microsomes (Coleman et al., 2000).
Receptor Binding Studies
- Application : Studies have been conducted on related compounds for their ability to bind to receptors, such as in acid-binding applications (Karmakar & Baruah, 2008).
Overactive Detrusor Treatment Research
- Application : N-(4-amino-2-butynyl)acetamides, structurally related to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, have been synthesized and examined for their potential in treating overactive detrusor, a bladder condition (Take et al., 1992).
Electronic and Biological Interaction Studies
- Application : Structural and electronic properties of compounds similar to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride have been investigated, including molecular docking studies to explore potential biological activities (Bharathy et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[4-[(1R)-1-aminoethyl]phenyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMAKPYPZQWWSK-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)NC(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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